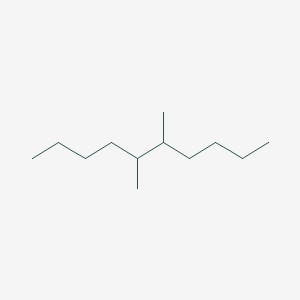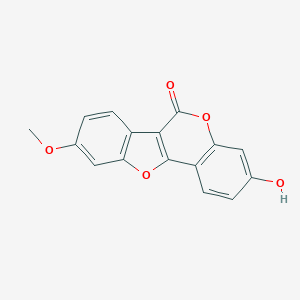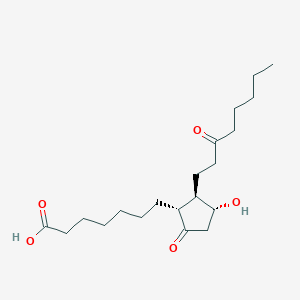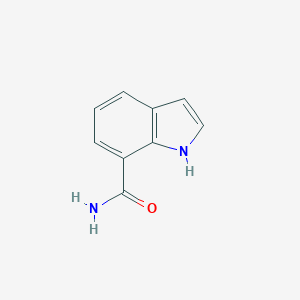
1H-Indole-7-carboxamide
Overview
Description
1H-Indole-7-carboxamide is a chemical compound that belongs to the indole family, which is a group of compounds known for their presence in natural products and pharmaceuticals. The indole core is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The 7-carboxamide substitution on the indole ring indicates the presence of a carboxamide group at the seventh position of the indole core.
Synthesis Analysis
The synthesis of various 1H-indole carboxamide derivatives has been explored in several studies. For instance, a base-controlled synthesis of 2-substituted 1H-indole-3-carboxamides has been developed using PdCl(2)-catalyzed cyclization of o-alkynyltrifluoroacetanilides followed by isocyanide insertion, which proceeds smoothly at ambient temperature . Another study reports a one-pot multicomponent synthesis of heteroarylogous 1H-indole-3-carboxamidines, exploiting the ability of the indole nucleus to interrupt the classical Ugi reaction . Additionally, a one-pot synthesis method has been developed for 2-amino-indole-3-carboxamides starting from 2-halonitrobenzene and cyanoacetamides .
Molecular Structure Analysis
The molecular structure of 1H-indole carboxamide derivatives has been characterized using various spectroscopic techniques. For example, the crystal structure of N-methyl-1H-indole-2-carboxamide was determined by single crystal X-ray diffraction, revealing a planar molecular structure and the formation of centrosymmetric dimeric rings through N-H ------ O hydrogen bonds . Similarly, the three-dimensional structure of an indole acetamide derivative was determined using single crystal X-ray diffraction studies, and its geometry optimization was performed using density functional theory calculations .
Chemical Reactions Analysis
1H-Indole carboxamides can undergo various chemical reactions. The carbonyl group in 1H-indole-3-carboxaldehyde derivatives, for example, facilitates C–C and C–N coupling reactions and reductions, making them key intermediates for the preparation of biologically active compounds and indole alkaloids . The reactivity of these compounds allows for the synthesis of a wide range of heterocyclic derivatives with potential pharmaceutical applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-indole carboxamides are influenced by their molecular structure. The presence of substituents on the indole ring can affect the compound's solubility, melting point, and stability. For instance, the planarity of the molecule and the intermolecular hydrogen bonding can impact the crystal packing and, consequently, the melting point . The electronic properties, such as the distribution of electron density across the molecule, can be studied through analyses of the frontier molecular orbitals, which provide insights into the electronic charge transfer within the molecule .
Scientific Research Applications
Allosteric Modulation of Dopamine D2 Receptor
1H-Indole-7-carboxamide derivatives have been explored for their role in modulating the dopamine D2 receptor. Specifically, they have been shown to negatively modulate the binding of dopamine, indicating potential applications in neurological and psychiatric disorders (Mistry et al., 2015).
Synthesis and Chemical Reactions
The chemical properties of this compound have been utilized in various synthetic applications. For example, its coupling with aryl boronic acids via Rh(III) catalysis has been reported, showing its versatility in creating diverse chemical structures (Zheng, Zhang, & Cui, 2014). Additionally, routes for synthesizing diversely functionalized indoles, including 4-alkoxyindole-7-carboxamides, have been developed, indicating its significance in medicinal chemistry (Grant et al., 2011).
Inhibition of Monoamine Oxidase B
Certain this compound derivatives have been discovered as potent inhibitors of monoamine oxidase B (MAO-B), a target for treating neurodegenerative diseases. These compounds have demonstrated selectivity and reversibility in inhibition, suggesting their potential as therapeutic agents (Tzvetkov et al., 2014).
Modulation of Cannabinoid Receptors
This compound analogs have been studied as allosteric modulators of cannabinoid receptors. This research suggests potential applications in developing novel treatments for disorders related to these receptors (Piscitelli et al., 2012).
Anticancer Applications
A study on novel pyrazole–indole hybrids, including this compound derivatives, has shown promising anticancer activities. These compounds have demonstrated significant inhibition of various cancer cell lines, highlighting their potential in oncology (Hassan et al., 2021).
Optimization for Cannabinoid Receptor Modulation
Further research into optimizing the chemical functionalities of 1H-Indole-7-carboxamides has led to the development of more potent allosteric modulators for the cannabinoid receptor 1 (CB1). These developments are crucial for understanding and manipulating CB1 receptor activity (Khurana et al., 2014).
Anion Binding Properties
Studies have shown that this compound derivatives can bind anions such as halides, acetate, and nitrate. This property is significant for applications in analytical and separation chemistry (Makuc et al., 2009).
Mechanism of Action
Target of Action
1H-Indole-7-carboxamide, like other indole derivatives, has been found to interact with a variety of enzymes and proteins . The presence of the carboxamide moiety in indole derivatives allows it to form hydrogen bonds with these targets, often inhibiting their activity . This compound has been associated with alpha 1-adrenoceptor agonist activity .
Mode of Action
The mode of action of this compound is primarily through its interaction with its targets. The compound’s optimal alpha 1-adrenoceptor agonist activity is seen when the indole ring and the ethylamine side chain are intact, the indole nitrogen is unsubstituted, and the carboxamide is present at the 7-position in the indole ring . This interaction often results in the inhibition of the target’s activity .
Biochemical Pathways
Indole derivatives are known to have a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that this compound may affect multiple biochemical pathways.
Result of Action
The compound’s interaction with its targets often results in the inhibition of their activity . This inhibition can lead to various downstream effects, depending on the specific target and the biological pathway in which it is involved.
Future Directions
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years. It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . Researchers have done many studies on the synthesis and biological evaluation of indole derivatives due to their biological properties and their potential to be the target .
Biochemical Analysis
Biochemical Properties
1H-Indole-7-carboxamide, like other indole derivatives, has unique inhibitory properties. The presence of a carboxamide moiety in this compound causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Cellular Effects
It is known that indole derivatives can have a wide range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that indole derivatives can have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that indole derivatives can have toxic or adverse effects at high doses .
Metabolic Pathways
It is known that indole derivatives can interact with various enzymes and cofactors .
Transport and Distribution
It is known that indole derivatives can interact with various transporters and binding proteins .
Subcellular Localization
It is known that indole derivatives can be directed to specific compartments or organelles .
properties
IUPAC Name |
1H-indole-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-9(12)7-3-1-2-6-4-5-11-8(6)7/h1-5,11H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCXIABGNNQZOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)N)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10540109 | |
| Record name | 1H-Indole-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10540109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1670-89-9 | |
| Record name | 1H-Indole-7-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1670-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10540109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1H-indole-7-carboxamide derivatives interesting for targeting α1-adrenoceptors?
A: Research has shown that specific structural features within the this compound scaffold contribute to selective α1-adrenoceptor agonist activity. [] This selectivity is particularly important for minimizing off-target effects, a key consideration in drug development.
Q2: Which structural features are crucial for the α1-adrenoceptor activity of this compound derivatives?
A: Studies on structure-activity relationships (SAR) revealed that optimal α1-adrenoceptor agonist activity requires: * An intact indole ring and ethylamine side chain. [] * An unsubstituted indole nitrogen. [] * The carboxamide group positioned at the 7-position of the indole ring. []
Interestingly, removing the carboxamide group diminishes α1-adrenoceptor activity and, importantly, leads to a loss of selectivity. []Q3: How does the position of the carboxamide group on the indole ring affect activity?
A: Research shows that the 7-position of the carboxamide group on the indole ring is crucial for optimal α1-adrenoceptor agonist activity. [] Substituting the carboxamide at the 7-position with methanesulfonamide maintains α1-adrenoceptor selectivity but decreases overall activity. [] In contrast, the dimethylamino analog at the same position exhibits non-selective behavior, and the phosphoramidic acid diethylester analog is inactive. [] These findings underscore the importance of the carboxamide group's position for both activity and selectivity towards α1-adrenoceptors.
Q4: Have specific this compound derivatives shown promising results in characterizing α1-adrenoceptor subtypes?
A: Yes, the compound (-)-1-(3-hydroxypropyl)-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indole-7-carboxamide, also known as Silodosin or KMD-3213, has been instrumental in identifying and characterizing α1-adrenoceptor subtypes. [, ] Studies using KMD-3213 helped confirm the existence of the α1L-adrenoceptor subtype and differentiate its pharmacological profile from the α1A and α1B subtypes. []
Q5: How does the presence of multiple α1-adrenoceptor subtypes in the same tissue affect drug response?
A: Research using human embryonic kidney 293 cells co-expressing both α1A- and α1B-adrenoceptors demonstrated altered pharmacological responses. [] While the α1A-selective agonist methoxamine showed comparable potency in cells expressing either α1A or both α1A and α1B subtypes, the non-selective agonist phenylephrine displayed enhanced responsiveness in cells co-expressing both subtypes. [] This suggests potential interactions between subtypes within the same cellular environment, influencing overall drug response.
Q6: What are the implications of identifying the α1L-adrenoceptor subtype in tissues like the human prostate?
A: The discovery of the α1L-adrenoceptor subtype, particularly its prominent role in the contractile response of the human prostate, offers a potential therapeutic avenue for conditions like benign prostatic hyperplasia. [] Developing drugs that selectively target the α1L-adrenoceptor could lead to more effective treatments with potentially fewer side effects compared to non-selective α1-adrenoceptor antagonists.
Q7: What is the clinical significance of KMD-3213's selectivity for α1A-adrenoceptors?
A: KMD-3213's high selectivity for the α1A-adrenoceptor subtype is particularly relevant for its use in treating lower urinary tract symptoms associated with benign prostatic hyperplasia. [, ] This selectivity minimizes the risk of affecting blood pressure, which is primarily regulated by the α1B-adrenoceptor subtype. [] Consequently, KMD-3213 presents a safer treatment option with a lower likelihood of inducing orthostatic hypotension compared to non-selective α1-adrenoceptor antagonists. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






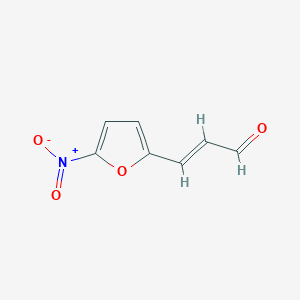

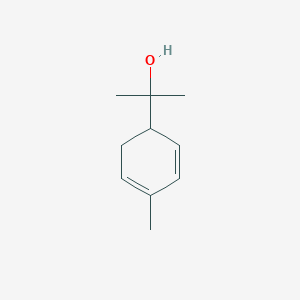
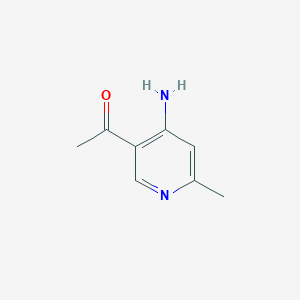
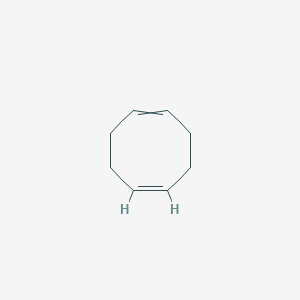
![2-(5-fluoro-2,4-dioxopyrimidin-1-yl)-N-[2-(10,15,20-triphenyl-23,24-dihydroporphyrin-5-yl)phenyl]acetamide](/img/structure/B156289.png)

